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Abstract

This technical guide provides a comprehensive overview of (E)-1-Chloro-2-propenylbenzene,
a versatile chemical intermediate known commonly as (E)-cinnamyl chloride. Aimed at
researchers, chemists, and drug development professionals, this document details the
compound's chemical identity, physical properties, and critical methods for its analytical
identification. We will delve into the nuances of its spectroscopic characterization by Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Furthermore, this guide outlines a prevalent synthesis route, discusses its chemical reactivity,
and provides standardized experimental protocols for its analysis and handling. Safety and
proper storage are also emphasized, ensuring that laboratory personnel can utilize this
compound with the utmost precaution. The causality behind experimental choices and the
integration of self-validating systems within protocols are highlighted to ensure technical
accuracy and reproducibility.

Section 1: Chemical Identity and Physical Properties
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(E)-1-Chloro-2-propenylbenzene, more frequently referred to in literature and commerce as
(E)-cinnamyl chloride or trans-cinnamyl chloride, is a halogenated organic compound featuring
a benzene ring connected to a 3-chloro-1-propenyl group.[1] The '(E)' designation in its IUPAC
name specifies the trans configuration of the substituents across the carbon-carbon double
bond, which is crucial for its reactivity and stereospecific applications.

Identifiers and Nomenclature

e IUPAC Name: [(E)-3-chloroprop-1-enyl]benzene[2]

e Common Synonyms: (E)-Cinnamyl chloride, trans-Cinnamyl chloride, (E)-(3-Chloroprop-1-
en-1-yl)benzene, 3-Chloro-1-phenylpropene[2][3][4]

e CAS Numbers: The compound is primarily registered under CAS No. 2687-12-9.[2] Another
frequently cited number, 21087-29-6, also refers to this compound, often specifically for the
(E)-isomer.[2][5] Researchers should be aware of both identifiers when conducting literature
and database searches.

e Molecular Formula: CoaHoCI[3]
e Molecular Weight: 152.62 g/mol [2][3]

e InChl Key: IWTYTFSSTWXZFU-QPJJIXVBHSA-N[5]

Physical and Chemical Properties

The physical state and properties of (E)-cinnamyl chloride are critical for its handling, storage,
and application in synthesis. It is a combustible, colorless to light yellow liquid with a distinct,
irritating odor.[1][6]
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Property Value Source(s)
Appearance Colorless to light yellow liquid [51[7]
Boiling Point 108 °C at 12 mm Hg [51[71[8]
Melting Point -19°C [51[8]
Density 1.096 g/mL at 25 °C [51[7118]
Refractive Index (n2°/D) 1.584 [5][8]
Flash Point 79 °C (174.2 °F) - closed cup [718]
Water Solubility 0.2 g/L (20 °C) [51[7]

Section 2: Spectroscopic and Analytical
Identification

The unambiguous identification of (E)-cinnamyl chloride is paramount for quality control and
research applications. A combination of spectroscopic and chromatographic techniques
provides a definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for the structural elucidation of organic molecules.

e 1H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that confirm the
structure and stereochemistry.

o Aromatic Protons (CeHs-): A multiplet typically appears in the range of & 7.08-7.54 ppm,
corresponding to the five protons on the phenyl ring.[9]

o Vinylic Protons (-CH=CH-): Two doublets of doublets are characteristic of the trans olefinic
protons. One proton appears around & 6.60 ppm and the other around & 6.30 ppm.[9] The
large coupling constant (J = 15.6 Hz) between these two protons is a definitive indicator of
the (E) or trans configuration.[9]
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o Allylic Protons (-CH2Cl): A doublet is observed around & 4.20 ppm, corresponding to the
two protons of the chloromethyl group coupled to the adjacent vinylic proton.[9]

e 13C NMR Spectroscopy: The carbon spectrum complements the proton data. While specific
shifts can vary slightly with solvent, characteristic resonances are expected for the aromatic
carbons (& 125-138 ppm), the vinylic carbons (& 120-135 ppm), and the allylic carbon (& ~45

ppm).[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern,
further confirming the compound's identity.

» Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization
(El) source is the standard method.

e Molecular lon: The molecular ion peak [M]* is expected at m/z 152, corresponding to the
molecular weight of CoHoCl. An [M+2]* peak at m/z 154 with approximately one-third the
intensity of the [M]* peak is also characteristic, confirming the presence of a single chlorine
atom (due to the 3’Cl isotope).[2]

o Key Fragments: Common fragments include:

o m/z 117: Loss of the chlorine atom ([M-CI]*), resulting in the stable cinnamyl cation. This is
often the base peak.[2]

o m/z 115: Loss of HCL.[2]

o m/z 91: Formation of the tropylium ion, a common rearrangement for benzyl-containing
compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[2]
e C-H Stretching (Aromatic): Peaks are observed just above 3000 cm™1.

e C-H Stretching (Alkenyl): Peaks also appear just above 3000 cm~1.
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e C=C Stretching (Aromatic & Alkenyl): Strong absorptions in the 1450-1650 cm~1 region.

e C-H Bending (trans-alkene): A characteristic strong peak around 965 cm~* confirms the (E)-
configuration.

e C-CI Stretching: A peak in the 600-800 cm~1 region.

Analytical Identification Workflow
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Caption: Workflow for the analytical identification of (E)-cinnamyl chloride.

Section 3: Synthesis and Reactivity
Synthesis

(E)-cinnamyl chloride is typically synthesized from its corresponding alcohol, (E)-cinnamyl
alcohol. The most common and industrially viable method involves the direct chlorination of the
alcohol.[12]

o Reaction: The hydroxyl group of cinnamyl alcohol is substituted with a chlorine atom using a
suitable chlorinating agent. Thionyl chloride (SOCL) is a preferred reagent for this
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transformation as the byproducts (SO2 and HCI) are gaseous, which simplifies purification.
[12]

C6HsCH=CHCH20H + SOClz ~ CsHsCH=CHCH:Cl + SOz (g) + HCI (g)

o Causality: This reaction proceeds via an Sni (internal nucleophilic substitution) mechanism
when pyridine is absent, often leading to retention of configuration. However, as an allylic
system, Sn2' pathways can also occur. Industrial preparations often perform this reaction
under solvent-free conditions to reduce cost and environmental impact, controlling the
temperature by slow addition of the alcohol to the cooled thionyl chloride.[12]

Chemical Reactivity

(E)-cinnamyl chloride is a reactive allylic halide, making it a valuable intermediate in organic
synthesis.

o Nucleophilic Substitution: It readily undergoes Sn2 reactions with a variety of nucleophiles at
the allylic position.

e Incompatible Materials: It is incompatible with strong bases, strong oxidizing agents, amines,
and finely powdered metals.[4][6]

 Stability: The compound is stable under normal, refrigerated, and inert conditions.[13]
However, it is a lachrymator (tear-inducing agent) and can be sensitive to moisture.[13]

Section 4: Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling (E)-
cinnamyl chloride.

Hazard Identification

Based on Globally Harmonized System (GHS) classifications and safety data sheets, the
compound presents multiple hazards:[14]

e H227: Combustible liquid.[14]

e H302: Harmful if swallowed.[14]
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e H314: Causes severe skin burns and eye damage.[14]

e H317: May cause an allergic skin reaction.

o H330: Fatal if inhaled.[14]

o H341: Suspected of causing genetic defects.

e H361: Suspected of damaging fertility or the unborn child.

e H402: Harmful to aquatic life.

Recommended Handling and Storage

e Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical
fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[6]

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]
o Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat.[13]

o Respiratory Protection: If vapors or aerosols may be generated, use a NIOSH-approved
respirator with an organic vapor cartridge.[6]

o Storage: Store in a tightly sealed container under an inert atmosphere.[5] Keep refrigerated
(2-8°C) in a dry, cool, and well-ventilated place away from heat, sparks, and incompatible
materials.[5][13]
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Caption: Key safety and handling requirements for (E)-cinnamyl chloride.

Section 5: Experimental Protocols

The following protocols are standardized workflows for the quality control and analysis of (E)-
cinnamyl chloride.

Protocol: Acquisition of *C NMR Spectrum

o Rationale: This protocol ensures high-quality data acquisition while mitigating risks
associated with the compound's reactivity. The use of dry solvent and glassware is critical to
prevent hydrolysis.

o Methodology:

o Preparation: Ensure all glassware, including the NMR tube, cap, and pipettes, are oven-
dried and cooled in a desiccator.

o Sample Preparation: Under an inert atmosphere (e.g., a nitrogen-filled glove bag),
dissolve approximately 20-30 mg of (E)-cinnamyl chloride in ~0.6 mL of deuterated
chloroform (CDCls). CDCls is a standard solvent and its residual proton peak can be used
for referencing, but ensure it is from a sealed, dry source.

o Data Acquisition:

» Use a standard single-pulse experiment with proton decoupling.
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» Spectral Width: Set to ~220 ppm.

» Relaxation Delay (d1): Use a 2-second delay to allow for adequate relaxation of
guaternary carbons.

= Number of Scans: Acquire at least 1024 scans to achieve a good signal-to-noise ratio.

o Data Processing:
» Apply a Fourier transform to the Free Induction Decay (FID).
» Perform phase and baseline corrections.

» Reference the spectrum to the CDCls solvent peak at & 77.16 ppm.[10]

Protocol: GC-MS Analysis for Purity and Identification

o Rationale: GC-MS is the definitive method for assessing purity and confirming the identity of
volatile compounds like (E)-cinnamyl chloride. The inert flow path is crucial for preventing
analyte degradation.[15]

o Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity
solvent such as dichloromethane or ethyl acetate.

o GC Conditions:

s Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pm
film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

= Injection: Inject 1 pL with a split ratio of 50:1. Set the injector temperature to 250°C.
» Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.

= Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and
hold for 5 minutes.

o MS Conditions:
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= |on Source: Electron lonization (EI) at 70 eV.
= Source Temperature: Set to 230°C.

» Scan Range: Scan from m/z 40 to 450.

o Data Analysis:
» |dentify the peak for (E)-cinnamyl chloride based on its retention time.

» Confirm identity by comparing the acquired mass spectrum with a reference library
(e.g., NIST). The molecular ion (m/z 152) and key fragments (m/z 117, 115) should be
present.[2]

» Determine purity by calculating the peak area percentage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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